molecular formula C74H98N14O14S2 B1496293 Ckffwftfts C

Ckffwftfts C

Cat. No.: B1496293
M. Wt: 1471.8 g/mol
InChI Key: LFOPEPKKBBIGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ckffwftfts C, also known as this compound, is a useful research compound. Its molecular formula is C74H98N14O14S2 and its molecular weight is 1471.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ckffwftfts C is a lasso peptide, a class of ribosomally synthesized and posttranslationally modified peptides (RiPPs). These compounds are characterized by their unique structure, which provides them with remarkable thermal and proteolytic stability along with diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is a decapeptide with a complex molecular structure that contributes to its biological properties. The molecular formula is C92H112F3N21O26C_{92}H_{112}F_{3}N_{21}O_{26} and the molecular weight is approximately 1985.0 g/mol.
  • Classification : It belongs to the category of lasso peptides, which are known for their unique knot-like structure that enhances stability and functionality in various biological contexts.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antimicrobial Properties : Many lasso peptides demonstrate antimicrobial activity against a broad spectrum of bacteria and fungi. The unique structural features allow them to disrupt microbial membranes effectively.
  • Enzyme Inhibition : The peptide can inhibit specific enzymes, making it a potential candidate for therapeutic applications in diseases where enzyme activity is dysregulated.
  • Cell Signaling Modulation : this compound may interact with cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Stability Studies : Research indicates that lasso peptides like this compound maintain their structural integrity under harsh conditions, which is crucial for their application in pharmaceuticals.
  • Bioactivity Assays : In vitro assays have demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound shows enhanced efficacy, indicating potential for use in combination therapies.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

  • Case Study 1: Antimicrobial Efficacy : A study conducted on the antimicrobial properties of lasso peptides revealed that this compound exhibited potent inhibitory effects against Staphylococcus aureus strains, including methicillin-resistant variants (MRSA). This suggests its potential role in treating resistant infections.
  • Case Study 2: Enzyme Inhibition : Another investigation focused on the inhibition of specific proteases by this compound. The results indicated a significant reduction in enzyme activity, pointing to its utility in therapeutic contexts where protease inhibition is beneficial.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria (e.g., MRSA)
Enzyme InhibitionSignificant inhibition of protease activity
StabilityMaintains structure under extreme conditions

Properties

Molecular Formula

C74H98N14O14S2

Molecular Weight

1471.8 g/mol

IUPAC Name

34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)

InChI Key

LFOPEPKKBBIGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Synonyms

CH 275
CH-275
des-AA(1,2,5)-(Trp(8),IAmp(9))somatostatin-14
desamino acid (1,2,5)-(D-tryptophan(8), N-p-isopropyl-4-aminomethyl-1-phenylalanine(9))SRIF

Origin of Product

United States

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